Product packaging for Azobenzene-4-sulfonic acid(Cat. No.:CAS No. 2484-88-0)

Azobenzene-4-sulfonic acid

Cat. No.: B1204452
CAS No.: 2484-88-0
M. Wt: 262.29 g/mol
InChI Key: AJMNDPOSKIBVGX-UHFFFAOYSA-N
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Description

Contextualizing Azobenzene (B91143) Derivatives in Molecular Switches and Smart Materials Research

Azobenzene and its derivatives are archetypal molecular switches, molecules that can be reversibly shifted between two or more stable states in response to external stimuli. bohrium.com The core of this functionality lies in the photoisomerization of the nitrogen-nitrogen double bond (–N=N–). researchgate.net Upon irradiation with light of a specific wavelength, typically in the ultraviolet (UV) range (~365 nm), the thermodynamically more stable, planar trans isomer converts to the less stable, three-dimensional cis isomer. annualreviews.org This process can be reversed either by exposure to a different wavelength of light (often in the visible spectrum, ~440 nm) or through thermal relaxation. annualreviews.orgmcgill.ca

This clean, efficient, and reversible isomerization induces significant changes in the molecule's physical and chemical properties, including its geometry, dipole moment, and absorption spectra. researchgate.netwikipedia.org Researchers have harnessed these changes to exert photo-control over a vast array of systems. By incorporating azobenzene units into polymers, supramolecular architectures, and nanomaterials, scientists have created a new generation of "smart materials" that can respond to light. researchgate.netresearchgate.net These materials have potential applications in diverse fields such as optoelectronics, information storage, nanomachines, and photopharmacology. researchgate.net For instance, the geometric change from the elongated trans form to the bent cis form can be used to alter the permeability of a membrane, trigger the release of a guest molecule from a porous material, or change the conformation of a biomolecule. annualreviews.orgresearchgate.net

Significance of Sulfonic Acid Functionalization in Azobenzene Chemistry

The functionalization of the core azobenzene structure is a key strategy for tailoring its properties for specific applications. The addition of a sulfonic acid group (–SO₃H), as seen in Azobenzene-4-sulfonic acid, is particularly significant. The primary and most impactful consequence of sulfonation is the dramatic increase in water solubility. solubilityofthings.comcymitquimica.comsolubilityofthings.com While the parent azobenzene molecule is hydrophobic, the polar, ionizable sulfonic acid group allows the compound to dissolve readily in aqueous and other polar solvents. solubilityofthings.comsolubilityofthings.com

This enhanced solubility is crucial for applications in biological systems and for processes carried out in aqueous media. solubilityofthings.comacs.org Furthermore, the anionic nature of the deprotonated sulfonate group (–SO₃⁻) enables the use of electrostatic interactions for material assembly. This has been effectively demonstrated in the creation of multilayered thin films and supramolecular structures. rsc.org For example, this compound can be layered with positively charged polymers (polycations) to build photoresponsive films where the isomerization of the azo unit can induce macroscopic changes, such as bending or contraction, creating light-driven actuators. rsc.org The sulfonic group can also influence the electronic properties of the azobenzene chromophore, affecting its absorption spectrum and the kinetics of the isomerization process. arabjchem.org Studies have shown that the switching behavior of sulfonic azobenzenes in an aqueous environment is robust. rsc.org

Historical Development and Evolution of Azobenzene-Based Photochromic Systems

The concept of photochromism—a reversible change in a chemical species' color upon light exposure—dates back to the 19th century. In 1867, Carl Julius Fritzsche noted that an orange solution of tetracene became colorless in daylight and regained its color in the dark. wikipedia.org This was followed by similar observations of reversible color changes in other compounds. wikipedia.orgpublish.csiro.au The term "phototropy" was first coined in 1899 by Willy Markwald to describe this phenomenon, though it was later replaced by "photochromism," proposed by Yehuda Hirshberg in 1950 to avoid confusion with the biological term "phototropism". wikipedia.orgpublish.csiro.au

The specific photochromic behavior of azobenzene was a serendipitous discovery made by G. S. Hartley in 1937. publish.csiro.aupublish.csiro.au While studying the solubility of azobenzene, he observed that its properties changed upon exposure to light, leading him to identify the reversible trans-cis isomerization. publish.csiro.aupublish.csiro.au This discovery marked a pivotal moment, establishing azobenzene as a cornerstone of photochromic research. The development of techniques like flash photolysis in the post-1950s era was critical for elucidating the ultrafast dynamics of photochemical reactions, including azobenzene isomerization, further cementing its importance in the field. publish.csiro.au Since then, a vast number of azobenzene derivatives have been synthesized to fine-tune their photoresponsive properties for an ever-expanding range of high-tech applications. researchgate.net

Scope and Academic Relevance of this compound Research

This compound continues to be a subject of significant academic interest due to its combination of a classic photochromic core with the modulating properties of the sulfonic acid group. It often serves as a model compound in fundamental studies of molecular switching, particularly on surfaces. Researchers using advanced techniques like scanning tunneling microscopy (STM) have studied the isomerization of individual this compound molecules on metallic substrates to understand how surface interactions influence the switching process. bohrium.comannualreviews.orgnih.gov These studies are crucial for the development of molecular-level electronic devices. bohrium.comaps.org

The compound is also relevant in materials science for creating photoresponsive supramolecular systems. Its ability to engage in electrostatic interactions makes it a valuable building block for light-sensitive films, hydrogels, and nanoparticles. rsc.orgrsc.org For example, it has been used as a cross-linker in polymer assemblies to create materials that change their shape or properties under illumination. rsc.org In the realm of biochemistry, its water solubility and photochemical properties make it useful as a tracer in biological assays to study molecular interactions. solubilityofthings.com Research has also explored its use as a component in photocatalytic wastewater treatment and its potential as a semiconductor. chemicalbook.comresearchgate.net The ongoing research highlights the versatility of this compound as a fundamental tool for exploring and applying the principles of photochromism.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₂H₁₀N₂O₃S solubilityofthings.com
Molecular Weight278.29 g/mol -
AppearanceOrange to red solid powder solubilityofthings.com
Common Synonymsp-(Phenylazo)benzenesulfonic acid, 4-(phenyldiazenyl)benzenesulfonic acid solubilityofthings.com
SolubilitySoluble in water; Insoluble in non-polar solvents (e.g., hexane) solubilityofthings.com

Table 2: Comparison of trans and cis Isomers of Azobenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3S B1204452 Azobenzene-4-sulfonic acid CAS No. 2484-88-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2484-88-0

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

4-phenyldiazenylbenzenesulfonic acid

InChI

InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H,15,16,17)

InChI Key

AJMNDPOSKIBVGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O

Other CAS No.

2484-88-0

Origin of Product

United States

Synthetic Methodologies and Structural Diversification of Azobenzene 4 Sulfonic Acid Derivatives

Established Synthetic Pathways for Azobenzene-4-sulfonic Acid and Related Compounds

The synthesis of azobenzene (B91143) derivatives is a well-established field, with several classical and modern methods available to chemists.

Diazo Coupling Reactions and Derivatives

The most prominent method for synthesizing azobenzene compounds is the diazo coupling reaction. libretexts.orgrsc.org This reaction involves the electrophilic substitution of an activated aromatic compound by a diazonium salt. libretexts.org For this compound, this typically involves the diazotization of sulfanilic acid, followed by coupling with an appropriate aromatic partner. researchgate.net

The general process can be described as follows:

Diazotization: An aromatic amine, such as sulfanilic acid, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. The coupling position is generally para to the activating group on the coupling partner. libretexts.orglibretexts.org

The nature of the substituents on both the diazonium salt and the coupling partner significantly influences the color and properties of the resulting azo dye. libretexts.orglibretexts.org For instance, the reaction of diazotized sulfanilic acid with phenol, m-cresol, or 4-phenylphenol (B51918) yields different azobenzenesulfonic acid dopants. researchgate.net

Table 1: Examples of Diazo Coupling Reactions for Azobenzene Derivatives This table is interactive. Click on the headers to sort.

Diazonium Component Coupling Component Resulting Azobenzene Derivative
Diazotized Sulfanilic Acid Phenol 4-Hydroxyazobenzene-4'-sulfonic acid
Diazotized Sulfanilic Acid m-Cresol 4-Hydroxy-3-methylazobenzene-4'-sulfonic acid
Diazotized Sulfanilic Acid 4-Phenylphenol 4-Hydroxy-4''-phenylazobenzene-4'-sulfonic acid

Data sourced from research on new azobenzenesulfonic acid dopants. researchgate.net

Strategies for Orthogonal Functionalization and Substituent Introduction

To create complex and multifunctional azobenzene derivatives, strategies for orthogonal functionalization are crucial. This allows for the selective modification of different parts of the molecule without interfering with other functional groups.

One approach involves the use of pre-functionalized building blocks. For example, a tetra-ortho-fluoro azobenzene carrying a bromide and a sulfonate group can be synthesized. nih.gov The sulfonate group is introduced via a nucleophilic aromatic substitution (SNAr) reaction, taking advantage of the highly fluorinated ring system. nih.gov The remaining bromide can then be used for further modifications, such as cross-coupling reactions, to introduce additional functionalities. nih.govacs.org

Hypervalent iodine reagents have also emerged as a tool for the ortho-functionalization of azobenzenes under mild, transition-metal-free conditions. rsc.org This method allows for the introduction of a variety of substituents at the sterically hindered ortho-position, which is often challenging to achieve through classical methods. rsc.org

Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for introducing new carbon-carbon bonds and have been applied to the synthesis of functionalized azobenzenes, including those that can be incorporated into polymers. thieme-connect.com

Advanced Polymerization Techniques for Azobenzene-Sulfonic Acid Copolymers

Incorporating this compound moieties into polymers allows for the creation of "smart" materials that can respond to external stimuli like light and heat.

Controlled Radical Polymerization Approaches (e.g., RAFT)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in synthesizing well-defined polymers with controlled molecular weights and low polydispersity. acs.orgnih.govtandfonline.com

In RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for the synthesis of block copolymers and other complex architectures. mdpi.com Azobenzene-containing monomers can be polymerized via RAFT to create photoresponsive polymers. mdpi.com The polymerization can even be modulated by light, using the photoisomerization of azobenzene to switch the polymerization on and off. nih.gov

ATRP has been successfully employed to polymerize azobenzene-containing (meth)acrylate monomers. acs.orgnih.govresearchgate.net For instance, an azobenzene-functionalized initiator can be used to initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (St), resulting in polymers with an azobenzene group at one end. tandfonline.com

Table 2: Examples of Controlled Radical Polymerization of Azobenzene-Containing Monomers This table is interactive. Click on the headers to sort.

Polymerization Method Monomer Key Feature
RAFT N-Isopropylacrylamide and an azobenzene-containing monomer Synthesis of a dual-stimuli (thermo- and photo-responsive) diblock copolymer. mdpi.com
ATRP 10-[4-(4-hexylphenylazo)phenoxy]decyl acrylate Resulting polymer exhibits a reversible solid-liquid phase transition upon photoirradiation. acs.orgresearchgate.net
ATRP Methyl methacrylate (MMA) initiated by an azobenzene-containing initiator Production of well-defined PMMA with an azobenzene end-group. tandfonline.com

Data compiled from studies on advanced polymerization techniques for azobenzene derivatives. acs.orgtandfonline.commdpi.comresearchgate.net

Grafting and Cross-Linking Strategies for Macromolecular Architectures

Grafting and cross-linking are essential techniques for creating complex macromolecular structures with tailored properties.

Grafting: Azobenzene moieties can be grafted onto existing polymer backbones. researchgate.net For example, an azobenzene chromophore with disulfonic groups can be non-covalently grafted onto a cationic polymer like poly(diallyldimethylammonium chloride) (PDAC) through electrostatic interactions. rsc.org This approach has been used to create light-driven actuators. rsc.org Covalent grafting of azobenzene molecules onto a polydimethylsiloxane (B3030410) (PDMS) network has also been demonstrated to create materials for energy harvesting applications. nih.gov

Cross-linking: Cross-linking introduces network structures within the polymer, which is crucial for applications like photo-actuators, as it allows the mechanical force generated by photoisomerization to be transmitted throughout the material. mdpi.com Azobenzene dicarboxylic acids can be used as covalent cross-linkers for polymers like dextran, resulting in photoresponsive hydrogels that soften upon UV irradiation. acs.org Physical cross-linking through non-covalent interactions, such as hydrogen bonding or electrostatic interactions between azobenzene units and a polymer matrix, provides a route to reprocessable photodeformable materials. mdpi.com

Design Principles for Modulating Molecular Architecture through Sulfonic Acid Moieties

The sulfonic acid group (-SO₃H) or its salt form (-SO₃⁻) plays a critical role in dictating the properties and molecular architecture of azobenzene derivatives.

Solubility and Assembly: The highly polar and often charged nature of the sulfonic acid group imparts water solubility to the otherwise hydrophobic azobenzene core. rsc.org This is crucial for biological applications and for processing in aqueous media. In the solid state or in solution, the sulfonic acid groups can drive self-assembly through electrostatic interactions and hydrogen bonding, leading to the formation of ordered structures like columnar mesophases. nih.gov

Electronic Properties: As an electron-withdrawing group, the sulfonic acid moiety influences the electronic structure of the azobenzene chromophore. This affects the wavelengths of light absorbed for the π-π* and n-π* transitions, which in turn governs the photo-switching behavior. mdpi.com

Intercalation and Composite Formation: The anionic nature of the sulfonate group allows for the intercalation of azobenzene dyes into the galleries of layered double hydroxides (LDHs). nih.gov This creates composite materials where the inorganic host can enhance the thermal and optical stability of the azobenzene guest. nih.gov The interaction with the LDH host can also modulate the photoisomerization process. nih.gov

Directing Interactions in Polymers: In copolymers, the sulfonic acid groups can act as sites for specific interactions. For example, the electrostatic attraction between sulfonated azobenzene units and cationic polymers is a key design principle for creating supramolecular assemblies and light-responsive actuators. rsc.orgmdpi.com

By strategically placing sulfonic acid groups on the azobenzene scaffold, researchers can fine-tune the solubility, self-assembly, electronic properties, and interaction capabilities of these molecules, enabling the design of a wide array of functional materials.

Fundamental Principles of Photoisomerization in Azobenzene 4 Sulfonic Acid Systems

Mechanistic Insights into trans-to-cis Photoisomerization

The conversion from the trans to the cis isomer is a complex process initiated by the absorption of a photon, leading to electronic excitation and subsequent structural rearrangements.

The photoisomerization of azobenzene-4-sulfonic acid is initiated by the absorption of light, which promotes the molecule from its ground electronic state (S₀) to an excited state. Two primary electronic transitions are involved: the n-π* and π-π* transitions. royalsocietypublishing.org

π-π Transition: This transition involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. It is characterized by a strong absorption band, typically in the UV region. beilstein-journals.orgroyalsocietypublishing.org For azobenzene (B91143) derivatives, this intense band is generally found between 320-350 nm. beilstein-journals.org In a modified azobenzene sulfonic acid, the π-π* transition was observed around 360 nm. frontiersin.org

n-π Transition: This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π antibonding orbital. This transition is symmetry-forbidden in the highly symmetric trans isomer, resulting in a weak absorption band in the visible region. royalsocietypublishing.org For some azobenzene derivatives, this band appears around 420-440 nm. beilstein-journals.orgfrontiersin.org

Upon excitation to either the S₁ (n,π) or S₂ (π,π) state, the molecule undergoes rapid internal conversion to the S₁ state, from which the isomerization predominantly occurs. claudiozannoni.itpolympart.ir The specific pathway and efficiency can be influenced by the excitation wavelength.

Theoretical calculations have shown that for azobenzene sulfonic acid anions, interaction with a layered double hydroxide (B78521) (LDH) lamella can reduce the energy gap for both n → π* and π → π* electronic transitions, leading to a red-shift in the absorption spectra. nih.gov For example, the calculated maximum absorption wavelength for the S₁ ← S₀ transition of p-TAbS (para-trans-azobenzene sulfonic acid) was 504 nm, which red-shifted by 13 nm when complexed with an LDH. nih.gov

Table 1: Electronic Transitions in Azobenzene Systems

Transition Type Typical Wavelength Range Description
π-π* 320-360 nm Strong absorption, excitation from π bonding to π* antibonding orbital. beilstein-journals.orgroyalsocietypublishing.orgfrontiersin.org

Following electronic excitation, the this compound molecule undergoes significant conformational changes. The generally accepted mechanisms for photoisomerization are rotation and inversion. nih.gov

Rotation Mechanism : This pathway involves the twisting of the phenyl rings around the N=N double bond. The excited state potential energy surface is largely barrierless along the rotational coordinate, leading to a conical intersection with the ground state at a twisted geometry (CNNC angle of ~90-95°). unige.chnycu.edu.tw This intersection provides an efficient channel for non-radiative decay back to the ground state, where the molecule can relax into either the trans or cis configuration.

Inversion Mechanism : This pathway involves an in-plane, scissor-like motion where one of the NNC bond angles linearizes towards 180°. nih.govunige.ch While this mechanism is considered more significant for thermal isomerization, the rotational pathway is believed to dominate the photoisomerization process from the S₁ state. unige.chresearchgate.net

Molecular dynamics simulations suggest that in solution, a mixed torsional-inversion pathway is often the most important, highlighting the influence of the solvent environment on the isomerization dynamics. claudiozannoni.itnih.gov The isomerization process results in a dramatic change in molecular geometry, with the distance between the carbon atoms at the 4 and 4' positions decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org

The quantum yield (Φ) of photoisomerization is the ratio of the number of molecules that isomerize to the number of photons absorbed. This value is a critical measure of the efficiency of the photoswitching process.

In solution, the quantum yield of trans-to-cis isomerization for azobenzene derivatives is influenced by factors such as the solvent, temperature, and the specific electronic state initially excited. claudiozannoni.it For azobenzene itself in n-hexane, the quantum yield for the (n, π) transition is nearly double that of the (π, π) transition. claudiozannoni.it Molecular dynamics simulations have been used to determine trans-cis photoisomerization quantum yields in various solvents, with results showing comparability to experimental data where available. claudiozannoni.it

In condensed phases, such as self-assembled monolayers (SAMs) or polymer films, the photoisomerization can be suppressed. nih.gov This reduction in quantum yield can be attributed to several factors:

Steric Hindrance : The crowded environment in a condensed phase can physically restrict the large-scale molecular motion required for isomerization. nih.gov

Electronic Quenching : Intermolecular interactions, such as exciton (B1674681) coupling between adjacent azobenzene units, can create alternative, non-productive decay pathways for the excited state, thus reducing the isomerization efficiency. nih.gov

For example, nonadiabatic molecular dynamics simulations showed that while the quantum yield for an isolated azobenzene dimer was similar to a single molecule, it was significantly reduced when the dimer was placed in a sterically constrained, SAM-like environment. nih.gov In some polymer films, the photostationary state under irradiation might only contain a small percentage of cis isomers, indicating a low forward quantum yield. dtic.mil

Mechanisms of cis-to-trans Isomerization

The metastable cis isomer can revert to the more stable trans form through two main pathways: spontaneous thermal relaxation or photoinduced isomerization.

In the absence of light, the cis isomer will thermally revert to the trans isomer. rsc.org This process is a first-order reaction and occurs spontaneously as the trans form is thermodynamically more stable by approximately 40–60 kJ/mol. researchgate.netnih.gov The rate of this thermal back-isomerization is highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity, viscosity). longdom.orgpsu.edu

The mechanism for thermal cis-to-trans isomerization is often proposed to be an inversion pathway, proceeding through a planar transition state where one nitrogen atom becomes sp-hybridized. beilstein-journals.orglongdom.org However, a rotational mechanism involving a dipolar transition state can also be competitive, particularly for "push-pull" azobenzenes with electron-donating and electron-withdrawing groups. nih.govlongdom.org The activation energy for the thermal isomerization of azobenzene derivatives in conventional solvents is typically in the range of 84–104 kJ/mol. nih.gov

The kinetics of this process can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. nih.gov For some substituted azobenzenes, the half-life of the cis isomer can range from milliseconds to days. beilstein-journals.orgbeilstein-journals.org For instance, the relaxation time for 4-hydroxyazobenzene is on the order of milliseconds in ethanol (B145695) but extends to half an hour in toluene, demonstrating the profound effect of the solvent. psu.edu

Table 2: Factors Influencing Thermal cis-to-trans Isomerization

Factor Influence
Temperature Higher temperature increases the rate of thermal relaxation. nih.gov
Solvent Polarity Polar solvents can stabilize the transition state, accelerating the reaction, especially for rotational mechanisms. longdom.orgpsu.edu
Substituents The electronic nature and position of substituents on the azobenzene core significantly alter the activation barrier and isomerization rate. psu.edubeilstein-journals.org

| Matrix/Environment | Confinement within structures like metal-organic frameworks can alter the activation barrier for isomerization compared to the free ligand in solution. rsc.orgmdpi.com |

The cis isomer can be efficiently converted back to the trans isomer by irradiating it with visible light, typically corresponding to the wavelength of the cis isomer's n-π* absorption band (around 440 nm). beilstein-journals.orgrsc.org This process allows for precise optical control over the isomeric state of the system.

Upon absorption of a visible-light photon, the cis isomer is excited to the S₁ state. From this excited state, it can decay back to the ground state potential energy surface, relaxing into the more stable trans configuration. The quantum yield for the cis-to-trans photoisomerization can also be wavelength-dependent. rsc.org High-level theoretical studies have shown that the quantum yield can decrease when exciting to a higher energy state (ππ) compared to the lower energy state (nπ). This is attributed to the accessibility of a potential well on the S₂ surface that can lead back to the cis isomer. rsc.org

In many systems, a photostationary state (PSS) is reached under continuous irradiation, where the rates of the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerizations are equal. rsc.org The composition of this PSS depends on the excitation wavelength and the absorption spectra and quantum yields of both isomers at that wavelength. By switching between UV and visible light, the system can be reversibly cycled between a cis-rich and a trans-rich state. researchgate.net

Influence of Substituent Effects on Photoisomerization Dynamics

The dynamics of photoisomerization in azobenzene systems are highly sensitive to the nature and position of substituents on the phenyl rings. rsc.org These substituents can significantly alter the electronic landscape of the molecule, thereby influencing its absorption spectra, the stability of its isomers, and the efficiency of the photoisomerization process.

Role of the Sulfonic Acid Group in Electronic Structure and Isomerization Barrier

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group that plays a crucial role in modulating the electronic properties of the azobenzene core. nih.govwikipedia.org Its presence at the para position, as in this compound, has several key effects on the molecule's electronic structure and the energy barrier of isomerization.

The sulfonic acid group influences the energy levels of the molecular orbitals involved in the electronic transitions. Specifically, it lowers the energy of both the π and π* orbitals, as well as the non-bonding (n) orbitals of the azo group (-N=N-). This alteration of orbital energies directly impacts the absorption spectrum of the molecule. Theoretical studies have shown that the presence of sulfonic acid groups can lead to a red-shift in the absorption spectra, meaning the molecule absorbs light at longer wavelengths. acs.orgnih.gov This is because the energy gap between the ground state and the excited states (S1 and S2) is reduced. nih.gov

Furthermore, the sulfonic acid group affects the relative stability of the trans and cis isomers and the energy barrier for their interconversion. The electron-withdrawing nature of the sulfonic acid group can influence the charge distribution in both the ground and excited states, which in turn alters the potential energy surfaces governing the isomerization process. Theoretical calculations have indicated that the presence of sulfonic acid groups can lower the energy barrier for the thermal cis-trans isomerization. acs.orgnih.gov This suggests that the cis isomer of this compound may have a shorter half-life compared to unsubstituted azobenzene.

In some contexts, particularly in the solid state or when interacting with other molecules, the sulfonic acid group can participate in intermolecular interactions, such as hydrogen bonding. nii.ac.jp These interactions can further modify the electronic structure and isomerization dynamics. For instance, in certain crystal structures, the proton of the sulfonic acid group can transfer to the azo group, forming a zwitterionic structure which significantly alters the electronic properties and bond lengths of the azo linkage. nii.ac.jp

Impact of Additional Functional Groups on Spectral Response and Isomerization Fidelity

The introduction of additional functional groups onto the this compound framework provides a powerful tool for fine-tuning its photochromic properties. The nature of these substituents, whether electron-donating or electron-withdrawing, and their position on the phenyl rings, can lead to predictable changes in the spectral response and isomerization characteristics. rsc.orgroyalsocietypublishing.org

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Introducing a nitro group into the this compound molecule would result in a system with two electron-withdrawing groups. This can further lower the energy of the π* orbital, potentially leading to a red-shifted absorption spectrum. acs.org The presence of multiple electron-withdrawing groups can impact the lifetime of the cis isomer and the quantum yield of photoisomerization. nih.gov In some cases, having strong electron-withdrawing groups can lead to side effects such as a shorter half-life of the cis isomer and a less distinct color change due to increased overlap of the π-π* and n-π* bands. royalsocietypublishing.orgnih.gov

Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group, and its influence on the spectral properties is significant, particularly when positioned ortho or para to the azo group. mdpi.com Similar to the amino group, it can create a push-pull effect in conjunction with the sulfonic acid group, leading to a red shift in the absorption spectrum. The hydroxyl group can also participate in intramolecular hydrogen bonding, which can affect the planarity of the molecule and, consequently, its electronic and photoisomerization properties. mdpi.com In acidic or basic media, the hydroxyl group can be deprotonated, leading to further shifts in the absorption spectrum. mdpi.com For instance, 4-hydroxyazobenzene-4′-sulfonic acid is known to undergo a rapid photochemical proton shift in water. researchgate.net

Spectroscopic and Photophysical Characterization of Azobenzene 4 Sulfonic Acid Photoresponses

UV-Visible Absorption Spectroscopy for Photoisomerization Monitoring

UV-Visible absorption spectroscopy is a primary tool for observing and quantifying the photoisomerization of azobenzene-4-sulfonic acid. The distinct electronic transitions of the trans and cis isomers allow for real-time tracking of their relative concentrations.

The electronic absorption spectrum of azobenzene (B91143) and its derivatives is characterized by two main absorption bands: an intense band in the UV region and a weaker band in the visible region. researchgate.net The high-energy band corresponds to the π-π* electronic transition, while the lower-energy band is attributed to the n-π* transition, which is formally symmetry-forbidden in the trans isomer. researchgate.netroyalsocietypublishing.org

For the trans isomer of this compound, the π-π* transition typically appears as a strong absorption band. researchgate.netroyalsocietypublishing.org For instance, in aqueous solution, the absorption maximum for the π-π* transition of an amide-substituted azobenzene has been observed at 362 nm. researchgate.net The n-π* transition of the trans isomer is very weak and often appears as a shoulder on the tail of the much stronger π-π* band. researchgate.netroyalsocietypublishing.org

Upon irradiation with UV light, the trans isomer converts to the cis isomer. This isomerization leads to significant changes in the absorption spectrum. The intensity of the π-π* band decreases, while the n-π* band in the visible region gains intensity because the transition becomes symmetry-allowed in the less symmetrical cis isomer. researchgate.netroyalsocietypublishing.org For example, after UV irradiation, a marked reduction in the peak at 362 nm is observed, with a small increase in absorbance around 470 nm (n-π) and a moderate increase at 250 nm (π-π, cis form). researchgate.net Theoretical studies on azobenzene sulfonic acid have placed the π-π* transition in the range of 125–225 nm and the n-π* transition in the 225–400 nm region. acs.org The introduction of substituents can influence these transitions; for example, electron-donating groups at the ortho position can cause a red-shift of the π-π* band. researchgate.netroyalsocietypublishing.org

UV-Visible Absorption Characteristics of this compound Isomers
IsomerTransitionTypical Wavelength Range (nm)Description
transπ-π~350-362Strong, high-intensity absorption. researchgate.netmdpi.com
transn-π~437-470Weak, symmetry-forbidden. researchgate.netmdpi.com
cisπ-π~250-313Weaker than trans isomer's π-π band. researchgate.netmdpi.com
cisn-π*~437-470Symmetry-allowed, increased intensity. researchgate.netmdpi.com

The distinct spectral signatures of the trans and cis isomers enable the real-time monitoring of the photoisomerization process. By irradiating a solution of this compound with light of a specific wavelength (typically in the UV range for trans-to-cis isomerization) and recording the UV-Vis spectra over time, the kinetics of the isomerization can be determined. mdpi.comrsc.org

Upon continuous irradiation, a photostationary state (PSS) is reached, which is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization are equal. nsf.gov The composition of the PSS depends on the excitation wavelength and the molar extinction coefficients of the two isomers at that wavelength. For example, irradiation of an azobenzene-containing surfactant with 365 nm UV light resulted in a PSS with approximately 80% cis isomer. mdpi.com The reverse isomerization from cis to trans can be induced by irradiation with visible light (e.g., blue light at 455 nm) or can occur thermally in the dark. mdpi.com The kinetics of both the light-induced and thermal back-isomerization can be tracked by monitoring the change in absorbance at the λmax of the trans or cis isomer. rsc.orgresearchgate.net For some azobenzene derivatives, the trans-to-cis isomerization can be very rapid, completing within minutes, while the thermal relaxation back to the trans form can take several hours. researchgate.net

Advanced Spectroscopic Techniques for Elucidating Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about the trans and cis isomers of this compound and for determining the isomeric ratio in a sample. nih.gov ¹H NMR is particularly useful, as the chemical shifts of the aromatic protons are sensitive to the geometry of the molecule.

Upon photoisomerization from the trans to the cis form, new sets of signals appear in the ¹H NMR spectrum corresponding to the protons of the cis isomer. royalsocietypublishing.org For example, in a study of symmetrical bis-catecholic azobenzene compounds, new aromatic signals appeared at different chemical shifts after UV irradiation, confirming the formation of the cis isomer. royalsocietypublishing.org By integrating the signals corresponding to the aromatic protons of both isomers, the relative concentrations and thus the isomer purity or the composition of the photostationary state can be accurately determined. rsc.org This method is complementary to UV-Vis spectroscopy and can be crucial when the absorption bands of the two isomers overlap significantly. rsc.org Furthermore, detailed analysis of NMR parameters, including proton-proton and proton-nitrogen J-couplings, can provide a comprehensive understanding of the molecular structure of each isomer. nih.gov

The FT-IR spectra of azobenzene derivatives typically show characteristic bands for the N=N stretching vibration, C-N stretching, and vibrations of the aromatic rings. researchgate.net The frequency and intensity of these bands can differ between the trans and cis isomers, reflecting the changes in symmetry and bond strengths upon isomerization. For example, the N=N stretching vibration, though often weak in the infrared spectrum of symmetric trans-azobenzenes, can become more active in the less symmetric cis isomer or in substituted derivatives. The sulfonic acid group (SO₃H) will have its own characteristic absorption bands, such as the S=O and S-O stretching vibrations. researchgate.net By comparing the FT-IR spectra of the sample before and after irradiation, it is possible to identify vibrational bands that are characteristic of each isomer and to study the structural changes that accompany the photoisomerization process. researchgate.net

Characteristic FT-IR Vibrational Bands for Azobenzene Derivatives
Vibrational ModeTypical Wavenumber Range (cm-1)Associated Functional Group
O-H Stretching~3318 (broad)Sulfonic acid (O-H)
C=C Stretching~1583Aromatic rings
N=N Stretching~1583 (often cumulative with C=C)Azo group
S=O Stretching~1200-1000Sulfonic acid group

Note: The exact positions of the peaks can vary depending on the specific molecular environment and substitution pattern. The data is based on general ranges for related azo dyes. researchgate.net

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is exclusively used for chiral molecules or for achiral molecules placed in a chiral environment. When this compound is part of a chiral supramolecular assembly or is chemically modified to be chiral, CD spectroscopy can be a highly sensitive probe of its conformation and photoisomerization.

The trans-to-cis isomerization of a chiral azobenzene derivative leads to significant changes in its three-dimensional structure, which in turn alters its CD spectrum. aip.org This allows for the monitoring of the photoisomerization process from a chiroptical perspective. For instance, if an azobenzene unit is used to cross-link a peptide, the light-induced isomerization of the azobenzene can trigger a conformational change in the peptide backbone, which can be followed by CD spectroscopy. researchgate.net In systems where achiral this compound is complexed with a chiral host, such as a cyclodextrin (B1172386), induced circular dichroism (ICD) can be observed. Changes in the ICD spectrum upon irradiation can provide information about the binding and the conformational changes of the guest molecule within the chiral cavity. oup.com

Surface-Sensitive Spectroscopies for Thin Film Analysis

Surface-sensitive spectroscopies are indispensable for characterizing the properties of thin films, where the surface and interfacial interactions govern the material's functionality. For this compound films, these techniques are crucial for confirming the molecular integrity, orientation, and the changes in electronic and optical properties upon photoisomerization.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique used to determine the elemental composition and the chemical and electronic states of the elements within the top few nanometers of a material's surface. researchgate.net By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information about the atomic constituents and their bonding environments.

For a thin film of this compound, XPS is employed to verify the presence and stoichiometry of carbon, nitrogen, sulfur, and oxygen. High-resolution spectra of the C 1s, N 1s, S 2p, and O 1s core levels offer insight into the chemical structure. For instance, the N 1s spectrum is characteristic of the azo (–N=N–) linkage, and its binding energy can be influenced by the molecular environment and adsorption to a substrate. Studies on azobenzene-functionalized self-assembled monolayers (SAMs) have shown that the N 1s binding energy is sensitive to intermolecular interactions and the substrate material. For example, N 1s binding energies for azobenzene on a Cu(111) surface have been reported to shift with surface coverage, with values around 400.1 eV for multilayer films, corresponding to free azobenzene, and lower binding energies (around 397.6 eV) for monolayers due to interaction with the metal surface. researchgate.net

The S 2p spectrum is indicative of the sulfonic acid group (–SO₃H). The binding energy of the S 2p₃/₂ peak for sulfonic acid groups is typically found around 169 eV. researchgate.net Analysis of sulfonated carbon catalysts has confirmed the presence of sulfonic acid groups with S 2p peaks at this energy. researchgate.net The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as those in the phenyl rings and any adventitious carbon contamination on the surface. Similarly, the O 1s spectrum would correspond to the oxygen atoms in the sulfonic acid group.

Table 1: Expected Core-Level Binding Energies for this compound

Element Core Level Chemical Group Expected Binding Energy (eV)
Carbon C 1s Phenyl Rings ~284.8
Nitrogen N 1s Azo Group (–N=N–) ~400
Sulfur S 2p₃/₂ Sulfonic Acid (–SO₃H) ~169

Note: These are approximate values based on data from analogous compounds and can vary depending on the specific chemical environment, surface charging, and instrument calibration.

Reflectance spectroscopy and ellipsometry are non-destructive optical techniques that are highly sensitive to the properties of thin films, including their thickness and optical constants (refractive index, n, and extinction coefficient, k). sci-hub.seacs.orgaip.org These methods are particularly valuable for studying the photoisomerization of this compound, as the trans and cis isomers exhibit distinct absorption spectra. royalsocietypublishing.orgacs.org

Reflectance Spectroscopy measures the intensity of light reflected from a sample's surface as a function of wavelength. Changes in the reflectance spectrum upon irradiation with UV or visible light can be used to monitor the trans-to-cis and cis-to-trans isomerization processes. rsc.org The trans isomer of azobenzene derivatives typically shows a strong π-π* absorption band in the UV region (around 320-370 nm) and a weaker, symmetry-forbidden n-π* transition in the visible region. royalsocietypublishing.orgacs.org Upon conversion to the cis isomer, the intensity of the π-π* band decreases, while the n-π* band in the visible region (around 440 nm) gains intensity. acs.org Differential reflectance spectroscopy (DRS), which measures the difference in reflectance between two states (e.g., before and after irradiation), is particularly sensitive to these changes and is used to study the optical properties of azobenzene-functionalized SAMs. arxiv.orgresearchgate.net

Ellipsometry measures the change in the polarization state of light upon reflection from a surface. acs.orgscholaris.ca This change is represented by two parameters, Ψ (amplitude ratio) and Δ (phase difference). By analyzing these parameters, one can determine the film's thickness with sub-nanometer precision, as well as its refractive index (n) and extinction coefficient (k) over a range of wavelengths (spectroscopic ellipsometry). The extinction coefficient is directly related to the material's absorption.

For an this compound thin film, spectroscopic ellipsometry can map the changes in n and k during photoisomerization. The change in the extinction coefficient spectrum directly reflects the changes in the absorption spectrum mentioned above. Furthermore, the significant structural change between the trans and cis isomers can lead to changes in the film's thickness and refractive index, which can also be monitored in real-time. scholaris.ca Studies on related azobenzene-containing polymer films have demonstrated the use of ellipsometry to determine these optical parameters and their response to light. sci-hub.seacs.org

The photo-orientation of azobenzene molecules, induced by polarized light, can lead to optical anisotropy in the film, such as photo-induced birefringence (a difference in the refractive index for light polarized parallel and perpendicular to the alignment direction). aip.orgresearchgate.netepj-conferences.org Ellipsometry is a powerful tool for quantifying this birefringence, which is a key property for applications in optical data storage and polarization control devices. aip.orgepj-conferences.org

Table 2: Optical Properties of Azobenzene Derivatives in Thin Films

Property Technique Typical Observation Reference
trans Isomer Absorption UV-Vis Reflectance Strong π-π* band (~320-370 nm) royalsocietypublishing.orgacs.org
cis Isomer Absorption UV-Vis Reflectance Increased n-π* band (~440 nm) acs.org
Film Thickness Ellipsometry Precisely determined, may change with isomerization acs.orgscholaris.ca
Refractive Index (n) Ellipsometry Varies with wavelength and isomeric state sci-hub.seaip.org
Extinction Coefficient (k) Ellipsometry Correlates with absorption spectrum sci-hub.seacs.org

Note: The specific values and spectral positions can vary depending on the exact molecular structure, film morphology, and substrate.

Computational and Theoretical Investigations of Azobenzene 4 Sulfonic Acid Photochemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and TD-DFT have proven to be powerful tools for understanding the fundamental photochemical properties of azobenzene (B91143) derivatives, including azobenzene-4-sulfonic acid. These methods allow for the detailed examination of the molecule's electronic structure, the energy landscapes of its isomers, and the prediction of its spectroscopic characteristics.

Computational studies have mapped out the potential energy surfaces for the trans to cis and cis to trans isomerization of azobenzene and its derivatives. publish.csiro.au The trans isomer is generally the more thermodynamically stable form. publish.csiro.au The process of photoisomerization can proceed through two primary pathways: a rotation around the N=N double bond or an in-plane inversion mechanism. nih.gov The specific pathway and the associated energy barriers are influenced by factors such as the substituents on the phenyl rings. publish.csiro.aumdpi.com

For this compound, the sulfonic acid group, being an electron-withdrawing substituent, can influence the electronic distribution and, consequently, the energy landscape of isomerization. publish.csiro.au Theoretical calculations have been employed to determine the geometries of the ground states of both trans and cis isomers, as well as the transition states connecting them. For instance, in a study of azobenzene sulfonate anions, the dihedral angle ∠C(2)N(3)N(4)C(5) for the trans isomer was found to be approximately -179.8°, indicating a nearly planar structure for the two benzene (B151609) rings. acs.org The energy difference between the cis and trans isomers and the height of the isomerization barrier are critical parameters that dictate the kinetics of the thermal back-reaction from the metastable cis state to the stable trans state. nih.gov

Table 1: Calculated Dihedral Angles for Azobenzene Sulfonate Isomers

IsomerDihedral Angle (∠C(2)N(3)N(4)C(5))Reference
trans-azobenzene sulfonate-179.8° acs.org
cis-azobenzene sulfonate-11.36° acs.org
trans to cis transition state-88.87° acs.org

The solvent environment can significantly impact the photochemical behavior of this compound. researchgate.net Computational models, often incorporating a polarized continuum model (PCM) or explicit solvent molecules, are used to simulate these effects. nih.govresearchgate.net The polarity of the solvent can alter the relative energies of the ground and excited states, thereby influencing the absorption spectra and the isomerization kinetics. mdpi.comresearchgate.net

Studies have shown that polar solvents can stabilize the transition state of the isomerization process, leading to a lower energy barrier and a faster thermal back-reaction. mdpi.com For example, the rate of isomerization of azobenzene derivatives has been shown to be dependent on solvent polarity, with faster rates observed in more polar solvents due to the formation of hydrogen bonds with the nitrogen double bond. mdpi.com DFT calculations have confirmed that while the solvent environment can cause shifts in absorption spectra, the effect on the frontier orbital energies (HOMO/LUMO) might be minor in some cases, suggesting that the electronic properties of the isomers are not drastically altered by the solvent. rsc.org

TD-DFT is a widely used method for predicting the electronic absorption spectra of molecules like this compound. nih.govresearchgate.netresearchgate.net These calculations can accurately predict the wavelengths of maximum absorption (λmax) for the characteristic n→π* and π→π* transitions of both the trans and cis isomers. rsc.org The π→π* transition is typically more intense and occurs at a shorter wavelength in the UV region for the trans isomer, while the n→π* transition is weaker and appears at a longer wavelength in the visible region. publish.csiro.au

For azobenzene sulfonate, TD-DFT calculations have predicted the S₀ → S₁ transition energy for the trans isomer to be around 2.46 eV, corresponding to an absorption wavelength of 504 nm. nih.gov The S₀ → S₂ transition was calculated at 4.21 eV (295 nm). nih.gov The presence of substituents and the solvent environment can cause shifts in these absorption bands. publish.csiro.auresearchgate.net For instance, when combined with layered double hydroxides (LDHs), a significant red-shift in the absorption bands of azobenzene sulfonate has been predicted. nih.gov

Table 2: Predicted Spectroscopic Properties of trans-Azobenzene Sulfonate

TransitionTransition Energy (eV)Predicted λmax (nm)Reference
S₀ → S₁2.46504 nih.gov
S₀ → S₂4.21295 nih.gov

Molecular Dynamics (MD) Simulations and Quantum-Classical Approaches

MD simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational changes and interactions with its surroundings.

MD simulations can model the conformational flexibility of this compound in different environments, such as in solution or when incorporated into larger systems like polymers or self-assembled monolayers. rsc.orgaalto.fimpg.de These simulations reveal how the molecule's structure fluctuates and how these fluctuations are influenced by interactions with the surrounding medium. For instance, simulations have been used to study the conformational switching of azobenzene derivatives on surfaces, showing that the surface can constrain the geometry of the isomers. researchgate.netbohrium.com The reversible trans-cis isomerization can be induced by electron tunneling, and the cis-configuration on a surface can be more planar than in the gas phase. researchgate.netbohrium.com

Azobenzene derivatives, including the sulfonic acid variant, are known to form aggregates, and MD simulations are instrumental in understanding the forces driving this self-assembly. bohrium.comnih.govcrgjournals.com These simulations can characterize the intermolecular interactions, such as π-π stacking between the aromatic rings and hydrogen bonding involving the sulfonate groups, that lead to the formation of ordered structures. bohrium.com Studies on azobenzene-containing surfactants have shown that π-π interactions of the trans azobenzene chromophore within micelles influence the aggregate structure. bohrium.com The photo-switching between the trans and cis isomers can disrupt these interactions, leading to changes in the aggregation behavior, such as the transition from viscoelastic wormlike micelles to inviscid ellipsoidal aggregates. bohrium.com

Light-Induced Structural Changes in Materials

The integration of this compound and its derivatives into various materials imparts them with photoresponsive capabilities, allowing for light-induced control over their macroscopic structure and properties. The fundamental mechanism behind these changes is the reversible trans-cis photoisomerization of the azobenzene moiety. The thermodynamically stable trans isomer is a relatively linear and rigid molecule, while the cis isomer has a bent, more compact geometry. Irradiation with light of a suitable wavelength, typically UV light, triggers the conversion from the trans to the cis state. This molecular-level geometric change can be amplified into significant macroscopic structural transformations within a host material. psu.edu

A prominent example of this is observed in light-driven actuators fabricated from supramolecular assemblies. In one study, a flexible actuator was created by combining an azobenzene chromophore with two sulfonic acid groups (4-amino-1,1'-azobenzene-3,4'-disulfonic acid monosodium salt, AAZO) with a cationic polymer, poly(diallyldimethylammonium chloride) (PDAC). rsc.org The anionic sulfonate groups of the azobenzene derivative form strong electrostatic interactions with the cationic polymer chains, acting as non-covalent cross-linkers. rsc.org

Upon exposure to UV light, the AAZO molecules undergo trans-to-cis isomerization. This change in molecular shape induces strain and alters the electrostatic cross-linking within the polymer matrix, leading to segment motion in the polymer chains. rsc.org This cascade of events results in a rapid and large-scale macroscopic deformation of the material. For instance, a flat film of the AAZO/PDAC composite was observed to bend and roll up into a tube-like structure within seconds of UV irradiation. rsc.org This process is reversible; the material can return to its original flat shape in the dark or upon irradiation with visible light, which promotes the back-isomerization from cis to trans. rsc.org The stability of this process has been demonstrated over numerous cycles, highlighting its potential for high-performance smart materials and actuators. rsc.org The degree of structural change is critically dependent on factors such as the weight ratio of the azobenzene derivative to the polymer. rsc.org

Similarly, the photoisomerization of azobenzene derivatives can trigger structural changes in other systems, such as Langmuir-Blodgett films. In some cases, the trans-to-cis isomerization can lead to the development of three-dimensional, cone-shaped structures from an initially two-dimensional film, which disappear when the molecule reverts to the trans form. nih.gov This demonstrates that the molecular motion of the photoswitch can be harnessed to perform mechanical work and induce complex, reversible changes in the morphology of materials. psu.edunih.gov

Ab Initio Studies on Photoisomerization Pathways and Quantum Yields

Ab initio computational studies have been instrumental in elucidating the complex mechanisms of azobenzene photoisomerization at the electronic level. These theoretical investigations provide detailed insights into the potential energy surfaces of the excited states, the pathways connecting the trans and cis isomers, and the efficiency of the photochemical reaction, known as the quantum yield.

The photoisomerization of azobenzene and its derivatives is understood to proceed from an electronically excited state. Upon absorption of a photon, the molecule is promoted from the ground state (S0) to an excited singlet state (S1 or S2). The subsequent relaxation back to the ground state determines the outcome of the reaction. claudiozannoni.it Two primary mechanistic pathways have been extensively debated for the isomerization process in the excited state:

Rotation: This pathway involves the rotation of the phenyl rings around the N=N double bond, which gains single-bond character in the excited state. nih.gov

Inversion: This pathway involves an in-plane, scissor-like motion where one of the C-N-N bond angles increases towards 180°, passing through a linear transition state. polympart.ir

Ab initio molecular dynamics (AIMD) simulations for unsubstituted azobenzene in the S1 (nπ*) state suggest that the cis-to-trans isomerization occurs via a two-step rotational mechanism, while the trans-to-cis process follows a conventional rotation of the phenyl rings around the N=N bond. nih.gov More advanced computations, such as those using the complete active space second-order perturbation theory (CASPT2), have mapped the potential energy surfaces along the critical coordinates—namely the CNNC torsion and the two CNN bending angles—confirming their central role in the photoisomerization mechanism. researchgate.net Some studies also propose a "mixed" pathway that combines elements of both rotation and inversion, which may be particularly relevant in condensed phases like solvents. claudiozannoni.it

The quantum yield (Φ) is a measure of the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., trans-to-cis isomerization) divided by the number of photons absorbed. Ab initio calculations can estimate these yields by simulating the dynamics of the excited molecule and determining the probability of it relaxing to the cis or trans ground state. For unsubstituted azobenzene, AIMD simulations have calculated quantum yields that align well with experimental findings. nih.gov

Table 1: Calculated Photoisomerization Quantum Yields (Φ) for Azobenzene from Ab Initio Studies
Isomerization ProcessCalculated Quantum Yield (Φ)Computational Method/ConditionsSource
transcis0.28 ± 0.14AIMD (S1 state) nih.gov
cistrans0.45AIMD (S1 state) nih.gov

For derivatives like this compound, substituents and the surrounding environment can significantly influence both the isomerization pathway and the quantum yield. For example, a computational study on amide derivatives of azobenzene-4,4'-dicarboxylic acid using Density Functional Theory (DFT) found that the interconversion proceeds via a flipping motion of the substituent (an inversion-type mechanism). nih.gov The study also calculated the quantum yields for trans-to-cis isomerization, which were found to be significantly affected by the specific amide substituent. nih.gov Furthermore, environmental factors such as protonation of the azo-bridge can effectively inhibit photoisomerization by creating a barrier to rotation, a phenomenon that can be explored computationally. acs.org The interaction with a host matrix, such as a polymer or DNA strand, can also impose steric constraints that reduce the quantum yield compared to the free molecule. rsc.orgnih.gov These computational insights are crucial for the rational design of azobenzene-based photoswitches with tailored properties for specific applications. nih.gov

Integration of Azobenzene 4 Sulfonic Acid into Advanced Material Systems

Polymer and Copolymer Architectures

The integration of azobenzene-4-sulfonic acid into polymer structures allows for the creation of materials that can respond to light. The azobenzene (B91143) unit can be incorporated as a side-chain mesogen, within the main polymer chain, or as a component of supramolecular assemblies.

Side-Chain Liquid Crystalline Polymers with Azobenzene-Sulfonic Acid Mesogens

Side-chain liquid crystalline polymers (SCLCPs) containing azobenzene-sulfonic acid mesogens are a class of materials that combine the properties of liquid crystals with the photoresponsiveness of azobenzene. The azobenzene units, acting as mesogens, are attached as side chains to a polymer backbone. This architecture allows for the induction of liquid crystalline phases, which can be modulated by light.

A series of novel side-chain liquid crystal copolymers, poly[10-(4-methoxy-4'-oxy-azobenzene) decyl methacrylate]-co-poly[2-acrylamido-2-methyl-1-propanesulfonic acid]s, have been synthesized. researchgate.net These copolymers exhibit a smectic A phase, but the liquid crystallinity is lost when the molar fraction of the sulfonic acid-based group becomes too high. researchgate.net The transitional properties of these copolymers are influenced by the packing efficiency of the mesogenic side chains and hydrogen bonding between the sulfonic acid groups. researchgate.net

The introduction of an amide group into the azobenzene mesogen can lead to the formation of strong hydrogen bonds among the polymer's side chains. rsc.org This hydrogen bonding plays a crucial role in the formation and stabilization of the liquid crystalline mesophases. rsc.org The photoresponsiveness of these polymers has been confirmed by the occurrence of UV and visible light-induced trans/cis photoisomerization in solution. rsc.orgrsc.org

Polymer SystemMonomersKey Findings
Poly[10-(4-methoxy-4'-oxy-azobenzene) decyl methacrylate]-co-poly[2-acrylamido-2-methyl-1-propanesulfonic acid]s10-(4-methoxy-4'-oxy-azobenzene) decyl methacrylate (B99206), 2-acrylamido-2-methyl-1-propanesulfonic acidExhibits smectic A phase up to 0.54 mol fraction of AMPS-based units. researchgate.net
Side-chain liquid crystalline polymethacrylatesMethacrylates with amide group-substituted azobenzene mesogensStrong hydrogen bonding stabilizes liquid crystalline phases. rsc.org
Photoresponsive side-chain liquid crystalline polymersN-hydroxysuccinimide carboxylate-substituted azobenzene mesogenSpacer length influences phase transition behaviors. rsc.org

Main-Chain and Cross-Linked Azobenzene-Polymer Conjugates

In main-chain azobenzene polymers, the photoresponsive azobenzene units are incorporated directly into the polymer backbone. This design allows for a more direct transfer of the molecular-level photoisomerization to macroscopic changes in the polymer's properties. Cross-linking these polymer chains can further enhance their mechanical stability and the efficiency of the photoresponse.

Hydrogen-bonded cross-linked main-chain azobenzene polymers have shown promise in applications such as flexible actuators. mdpi.com For instance, an azobenzene polyamide ester semicrystalline polymer (PEA-6T) was synthesized and exhibited enhanced mechanical properties and a faster light response compared to similar polymers with shorter chain lengths. mdpi.com This material demonstrated light-induced deformation not only in air but also in various polar solvents. mdpi.com

Noncovalent cross-linking can be achieved by grafting an azobenzene chromophore with disulfonic groups (AAZO) onto a cationic polymer like poly(diallyldimethylammonium chloride) (PDAC) through electrostatic interactions. rsc.org This supramolecular assembly showed reversible isomerization upon UV light irradiation with good cycling stability. rsc.org

Polymer SystemCross-linking StrategyKey Findings
Azobenzene polyamide ester (PEA-6T)Hydrogen-bond cross-linkingEnhanced mechanical properties and fast light response in air and polar solvents. mdpi.com
Azobenzene/Poly(diallyldimethylammonium chloride) (AAZO/PDAC)Electrostatic interaction (noncovalent)Reversible isomerization with good cycling stability, leading to large deformation in actuators. rsc.org
Azobenzene-containing poly(arylene ether)sCovalent cross-linkingHigher content of azobenzene moieties reduces mechanical strength. researchgate.net

Supramolecular Polymer Assemblies Mediated by Azobenzene Interactions

Supramolecular chemistry offers a powerful tool for the bottom-up construction of complex and functional materials. In the context of this compound, non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions can be utilized to form well-defined supramolecular polymer assemblies. mdpi.com

The photoisomerization of azobenzene can be used to control the formation and dissociation of these assemblies. For instance, host-guest complexes between azobenzene and cyclodextrins can act as crosslinking points in a polymer network, leading to hydrogels with reversible gel-sol transitions upon light irradiation. nih.govrsc.org The trans-isomer of azobenzene typically forms a stable complex with the cyclodextrin (B1172386) cavity, while the cis-isomer does not, allowing for light-controlled disruption of the network. nih.gov

The self-assembly of azobenzene-containing polymers can also be influenced by the surrounding environment. For example, the aggregation of these polymers can be controlled by external stimuli, leading to changes in their polarity, shape, and size, which can be detected by various spectroscopic techniques. mdpi.com

Assembly TypeMediating InteractionKey Features
Host-guest complexesAzobenzene and cyclodextrinReversible gel-sol transitions controlled by light. nih.govrsc.org
Light-controlled supramolecular assembliesHost-guest interactions with macrocyclesTunable topological morphology and luminescence behavior. nankai.edu.cnacs.org
Self-assembled Azo-polymersNoncovalent interactions (π-π stacking, hydrogen bonding)Stimuli-responsive chiroptical switches. mdpi.com

Hydrogel Formulations and Light-Responsive Gelation

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The incorporation of this compound into hydrogel formulations imparts photoresponsive properties, enabling the control of gelation and other physical properties with light.

Self-Assembly of Azobenzene-Sulfonic Acid Derivatives into Nanofibrillar Hydrogels

Low-molecular-weight gelators (LMWGs) containing azobenzene-sulfonic acid can self-assemble in water to form nanofibrillar networks, which entrap water to create a hydrogel. mdpi.com The driving forces for this self-assembly are typically a combination of non-covalent interactions, including π-π stacking between the azobenzene units, hydrogen bonding, and hydrophobic interactions. mdpi.compku.edu.cn

For example, a dipeptide-amphiphile with an azobenzene moiety can self-assemble into well-defined laminated nanoribbons that form a macroscopic hydrogel. pku.edu.cn The addition of salt can promote hydrogelation by suppressing electrostatic repulsion. pku.edu.cn Similarly, mixing alkyltrimethylammonium bromides with sodium azobenzene-4,4'-dicarboxylic acid can lead to the formation of a hydrogel. acs.org

Gelator SystemDriving Forces for Self-AssemblyResulting Structure
Dipeptide-amphiphile with azobenzeneHydrophobic interaction, aromatic packing, hydrogen bondingLaminated nanoribbons forming a hydrogel. pku.edu.cn
Alkyltrimethylammonium bromides and sodium azobenzene-4,4'-dicarboxylic acidIonic interactionsHydrogel network. acs.org
Azobenzene-based symmetric amphiphileπ-π stacking, hydrogen bonding, hydrophobic forcesFiber mesophases in water. mdpi.com

Photoinduced Gel-to-Sol and Sol-to-Gel Transitions

A key feature of azobenzene-containing hydrogels is their ability to undergo reversible gel-to-sol or sol-to-gel transitions upon photoirradiation. This phenomenon is a direct consequence of the trans-cis isomerization of the azobenzene units.

The more stable trans-isomer of azobenzene is typically responsible for the interactions that maintain the gel network. Upon irradiation with UV light, the trans-isomer converts to the cis-isomer, which has a different shape and polarity. nih.govresearchgate.net This change disrupts the non-covalent interactions holding the gel network together, leading to a transition from a gel to a sol state. mdpi.commdpi.com The process can often be reversed by irradiating the system with visible light or by thermal relaxation, which converts the cis-isomer back to the trans-isomer, reforming the gel network. nih.gov

This light-controlled phase transition has been demonstrated in various systems, including those based on host-guest chemistry between azobenzene and cyclodextrin, and in hydrogels formed from low-molecular-weight azobenzene derivatives. nih.govresearchgate.net The ability to precisely control the physical state of the material with light opens up possibilities for applications in areas such as controlled drug release and microfluidics.

SystemStimulus for Gel-to-SolStimulus for Sol-to-GelUnderlying Mechanism
Azobenzene/cyclodextrin hydrogelUV lightVisible light or heatDisruption and reformation of host-guest complexes. nih.gov
Azobenzene derivative hydrogelUV light-Photoisomerization of the azobenzene unit breaks down the self-assembled network. mdpi.comresearchgate.net
Azobenzene/alginate hydrogelUV light-Efficient trans-to-cis isomerization of cationic azobenzenes disrupts the network. researchgate.net

Thin Film Development and Surface Functionalization

Photoresponsive thin films incorporating this compound or its derivatives can be fabricated using a variety of techniques, ranging from simple solution-based methods to advanced gas-phase deposition. acs.orglabpartnering.orgias.ac.in Solution processing techniques like spin-coating are commonly used, where a solution of an azobenzene-functionalized polymer is spun onto a substrate to create a uniform, optical-quality thin film after solvent evaporation and annealing. ias.ac.in

A more controlled method for building multilayered structures is the layer-by-layer (LbL) spin-assembly technique. This process involves the alternating deposition of aqueous solutions of water-soluble polymers, such as a polycation and a polyanion like poly[1-[4-(3-carboxy-4-hydroxy-phenylazo)benzene sulfonamido]-1,2-ethanediyl, sodium salt] (PAZO). labpartnering.org The electrostatic interactions between the oppositely charged layers allow for the precise construction of films with a linear growth in thickness and material adsorption per bilayer, as confirmed by UV-visible spectroscopy. labpartnering.org

For ultimate precision and conformity, gas-phase techniques like Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) have been employed. acs.orgresearchgate.net These methods allow for the fabrication of hybrid organic-inorganic superlattice thin films with Angstrom-level control. In one example, reversibly photoresponsive ZnO:azobenzene thin films were created by alternating ALD cycles for zinc oxide (from diethylzinc (B1219324) and water) with MLD cycles for an azobenzene dicarboxylate precursor. acs.org This approach produces highly ordered films where monomolecular layers of the photoactive azobenzene are covalently bonded within an inorganic matrix, a structure that is difficult to achieve with conventional methods. acs.orgacs.org

The photoisomerization of azobenzene moieties within thin films leads to significant and reversible changes in both their optical and morphological properties. acs.orgulsu.ru Optically, the trans-cis isomerization is readily monitored using UV-visible spectroscopy. The trans isomer typically has a strong π-π* absorption band in the UV region (e.g., ~365 nm), which decreases in intensity upon UV irradiation as the cis isomer is formed. acs.orglabpartnering.org The cis isomer has its own characteristic absorption bands, and the process can be reversed by irradiation with visible light or by thermal relaxation, leading to the recovery of the initial absorption spectrum. nih.govacs.org

Morphologically, this molecular-level switching induces macroscopic changes in the film's physical dimensions and density. acs.orgulsu.ru Upon UV irradiation, the conversion of the linear trans isomers to the bent cis form can disrupt molecular packing, creating free volume and causing an expansion in film thickness. ulsu.ru Conversely, in highly ordered systems like ALD/MLD superlattices, the isomerization can lead to a contraction. For example, a ZnO:azobenzene hybrid film was observed to decrease in thickness from 140 nm to 127 nm upon UV irradiation. acs.org This contraction was accompanied by an increase in film density from 1.50 to 1.65 g/cm³, as the molecules rearranged into a more compact state in the cis configuration. acs.org These changes are reversible upon subsequent heat treatment or visible light exposure, demonstrating the potential of these films as photomechanical materials. acs.orgulsu.ru

Table 2: Photo-induced Morphological Changes in an ALD/MLD Azobenzene Thin Film
PropertyBefore UV Irradiation (trans-rich)After 1h UV Irradiation (cis-rich)Reference
Film Thickness140 nm127 nm acs.org
Film Density1.50 g/cm³1.65 g/cm³ acs.org

The sulfonic acid group in this compound and its derivatives plays a crucial role in their surface activity and ability to form ordered structures at interfaces. mdpi.org These compounds can act as surfactants, adsorbing at interfaces and reducing surface tension. mdpi.org The adsorption behavior is concentration-dependent, typically showing a rapid increase in surface coverage at low concentrations, which then plateaus as a monolayer is formed. mdpi.org

This propensity for surface adsorption is exploited in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers formed spontaneously on a substrate. Azobenzene derivatives containing anchoring groups like thiols or silanes are widely used to form SAMs on surfaces such as gold, silver, or silicon oxide. researchgate.netresearchgate.netpku.edu.cn While this compound itself may not form a classic thiol-gold SAM, its derivatives are designed for this purpose. pku.edu.cn For instance, 4-dimethylaminothis compound has been studied via scanning tunneling microscopy (STM) after adsorption onto a gold surface, revealing that it can adsorb in both its trans and cis configurations. researchgate.net

The structure and packing density of these SAMs are influenced by factors such as the length of alkyl chains and the nature of the terminal groups. pku.edu.cn The orientation of the azobenzene moieties within the SAM is critical for its function, as it determines how the photo-induced geometric change is translated to the macroscopic properties of the surface, such as wettability and work function. researchgate.netresearchgate.net The ability to switch the azobenzene units within a densely packed SAM allows for the dynamic and reversible control of surface properties with light. researchgate.net

Liquid Crystal Phases and Their Photonic Manipulation

The rigid, rod-like structure of the azobenzene molecule makes it a classic mesogen, a fundamental building block for liquid crystal (LC) materials. nih.govmcgill.ca By incorporating azobenzene units, often with sulfonic acid groups, into polymers, it is possible to create side-chain liquid crystal copolymers (SCLCPs) that exhibit distinct liquid crystalline phases (mesophases). nih.govacs.org These materials combine the properties of polymers with the orientational order of liquid crystals.

The formation and type of mesophase depend on the molecular architecture, including the concentration of the mesogenic azobenzene units and the presence of non-mesogenic groups like sulfonic acid. nih.govacs.org Studies on copolymers containing methoxy-azobenzene (MeOAzB) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) have shown that a minimum concentration of the azobenzene mesogen (~40 mol%) is required to induce liquid crystallinity. nih.gov These copolymers typically form smectic phases, which are characterized by a layered arrangement of the molecules. nih.govacs.org

Specifically, bilayer smectic A (SmA₁) phases have been observed, where the mesogenic side chains form one layer and the sulfonic acid groups self-assemble into a separate, adjacent layer. acs.org In other configurations with a higher mesogen content, a partially interdigitated smectic A (SmA𝘥) phase can form, where the acid groups are located within the smectic layers created by the mesogens. acs.org The stability of these mesophases is influenced by hydrogen bonding between the acid groups and interactions involving other parts of the polymer chain. acs.org The ability to form these ordered yet fluid phases is a prerequisite for their manipulation with external stimuli like light. nih.govnih.gov

Photoinduced Birefringence and Optical Anisotropy in Liquid Crystalline Systems

The integration of azobenzene derivatives, including this compound, into liquid crystalline (LC) systems enables the creation of materials with light-controllable optical properties. The fundamental mechanism behind this control is the photoisomerization of the azobenzene moiety. When exposed to light of a specific wavelength (typically UV), the linear and more stable trans-isomer of azobenzene converts to the bent cis-isomer. This process is reversible, with visible light or thermal relaxation promoting the return to the trans state.

When linearly polarized light is used for irradiation, only the azobenzene molecules with their transition dipole moment aligned with the polarization direction will absorb photons and isomerize. This selective isomerization leads to a non-uniform angular distribution of the molecules, a phenomenon known as angular hole burning. Subsequent angular redistribution of the molecules results in a net orientation of the azobenzene chromophores perpendicular to the light's polarization vector. This molecular alignment induces optical anisotropy in the material, meaning its refractive index becomes dependent on the polarization of light—a property known as birefringence. scholaris.caacs.org

In systems where this compound is part of a supramolecular complex, the nature of the interaction with the host polymer significantly influences the efficiency of photoinduced anisotropy. Studies comparing hydrogen-bonded (H-bonded) and ionically-bonded (i-bonded) complexes have shown that i-bonded systems, which can form liquid crystal structures, exhibit superior performance. scholaris.ca The ionic interaction, such as that between a sulfonate group and a quaternized polymer, facilitates a more significant angular redistribution of the azo chromophores, leading to higher and more stable photoinduced birefringence. scholaris.caacs.org The degree of polymerization of the host polymer also plays a role, with lower degrees of polymerization sometimes leading to better efficiency in the formation of surface relief gratings, a macroscopic effect of the photoinduced molecular movement. scholaris.ca

SystemAzobenzene DerivativeKey FindingsReference
I-bonded Polymer Complex Sodium 4-[(4-dimethylamino)-phenylazo]benzene sulfonateForms a liquid crystal structure; exhibits superior diffraction efficiency and molecular orientation compared to H-bonded systems due to a greater contribution from angular redistribution. scholaris.ca
LC Polymer Azotolane-containing polymerAchieved high birefringence values ranging from 0.49 to 0.72 across different wavelengths. aip.org
Supramolecular LC Complex Ionic Liquid Crystal and PolyelectrolyteConstructed via ionic self-assembly, the complex showed a highly ordered lamellar nanostructure and significant photosensitive character, enabling the alignment of LC molecules. acs.org

Modulation of Ionic Conductivity in Liquid Crystalline Electrolytes

The photoisomerization of this compound and related compounds can be harnessed to externally control the ionic conductivity of liquid crystalline electrolytes. This functionality is based on the principle that the geometric change of the azobenzene unit upon isomerization can disrupt or alter the ordered pathways available for ion transport within the liquid crystal matrix. mdpi.comresearchgate.net

In the ground state, the rod-like trans-isomers of azobenzene can self-assemble into ordered mesophases, such as smectic or columnar phases. researchgate.netmdpi.com These ordered structures can create specific channels or pathways that facilitate anisotropic ion transport, leading to a certain level of ionic conductivity. mdpi.comrsc.org When the system is irradiated with UV light, the conversion to the bent cis-isomer disrupts this long-range order. researchgate.net This disruption can lead to several outcomes: it can create local defects in the structure, alter the phase of the liquid crystal entirely (e.g., from a smectic to a less-ordered nematic or isotropic phase), or change the free volume within the material. mdpi.comoup.com

This light-induced structural change directly modulates the mobility of ions within the electrolyte. In some systems, the disruption of ordered pathways leads to a decrease in conductivity. However, in many reported cases, the transition to a less-ordered or more fluid state enhances ion mobility, resulting in a significant increase in ionic conductivity. mdpi.comoup.com For example, composite films made of poly(vinyl chloride), a lithium salt, and an azobenzene liquid crystal have demonstrated a reversible increase in ionic conductivity by more than two orders of magnitude upon UV irradiation. oup.comoup.com This effect is reversible; exposure to visible light reverts the azobenzene to its trans form, restoring the ordered structure and the initial conductivity state. oup.com This photoswitchable behavior makes these materials promising candidates for smart electrolytes in energy storage and conversion applications. mdpi.commdpi.com

SystemAzobenzene DerivativeStimulusConductivity ChangeReference
Polymer/LC Composite Film p-octyl-p'-ethoxyazobenzeneUV Light>100-fold increase oup.com
Ionic Liquid Crystal Mixture CNAzO14 (photoresponsive mesogen)UV Light (365 nm)~2-fold increase mdpi.comresearchgate.net
Non-block Copolymer LC NbAzo (azobenzene monomer) with LiTFSIChange in structure (Lamellar to Gyroid)~3.6-fold increase (Gyroid vs. Lamellar) rsc.org
Side-chain LC Copolymers Copolymers with MeOAzB and sulfonic acid groupsTemperature increaseLocal activation of conductivity mdpi.comnih.gov

Nanostructured Materials and Composites

Incorporation into Nanoparticles and Nanocrystals for Responsive Systems

This compound and its derivatives are incorporated into various nanoparticles and nanocrystals to create systems that respond to external light stimuli. The photoisomerization of the azobenzene unit serves as a trigger that can alter the physical or chemical properties of the entire nanostructure.

In another approach, azobenzene derivatives containing sulfonic acid groups have been used as functional monomers to create photoresponsive molecularly imprinted polymers (MIPs). researchgate.net These MIPs can be synthesized as hollow nanoparticles. The photo-isomerization of the azobenzene units within the polymer matrix can alter the size and shape of the imprinted cavities, allowing for the light-controlled binding and release of specific target molecules. researchgate.net Similarly, azobenzene-based lipids can be co-assembled with other lipids to form photoresponsive liposomes. nih.gov The isomerization from trans to cis increases the permeability of the liposomal membrane and can create a nanomechanical effect, facilitating the controlled release of encapsulated drugs into the cytosol of cells upon light irradiation. nih.gov The sulfonic acid group often aids in ensuring water solubility and influences the self-assembly process. researchgate.net

Layered Double Hydroxide (B78521) (LDH) Composites

Layered double hydroxides (LDHs) are inorganic materials with a layered structure capable of hosting various anions in their interlayer galleries. Azobenzene-4-sulfonate, the anionic form of the acid, can be intercalated into the galleries of LDHs, such as those made of Mg-Al or Zn-Al, through ion-exchange methods. osti.govnih.gov This creates a hybrid organic-inorganic composite where the photoresponsive dye molecules are confined within a 2D nanospace.

This confinement has a significant impact on the properties of the azobenzene molecules. Theoretical studies have shown that the host-guest interactions within the LDH structure can modulate the photophysical properties of the guest anion. osti.govnih.govresearchgate.net For instance, the intercalation can lead to a red-shift in the absorption spectra and, notably, can lower the energy barrier for the thermal cis-to-trans isomerization, making the process easier compared to the free molecule. nih.govresearchgate.net The orientation of the intercalated azobenzene-4-sulfonate anions is typically with the sulfonate group interacting with the positively charged hydroxide layers, and the molecular axis tilted relative to the layers. nih.gov

These LDH-azobenzene composites are being explored for various applications. The reversible photoisomerization of the intercalated dye can lead to changes in the basal spacing of the LDH and can alter the color and optical properties of the composite film. nih.gov Such materials have been fabricated into ultrathin films using layer-by-layer assembly, demonstrating reversible photoresponsive behavior and potential use in optical switching or sensor applications. nih.govacs.org

LDH HostAzobenzene GuestKey FindingsApplicationReference
Mg-Al-LDH 4-aminothis compoundHost-guest interactions modulate photophysical properties; surface adsorption enhances blue emission more than intercalation.Photonic materials osti.gov
Mg-Al-LDH Azobenzene sulfonate anion (theoretical)Intercalation lowers the thermal isomerization energy barrier and causes a red-shift in the absorption spectrum.Molecular switches nih.govresearchgate.net
LDH Nanosheets Poly{1-4[4-(3-carboxy-4-hydroxyphenylazo) benzenesulfonamido]-1,2-ethanediyl sodium salt} (PAZO)Layer-by-layer assembly creates photoresponsive ultrathin films with reversible morphological changes.Optical devices nih.gov
NiFe-LDH Azobenzene-modified polymersLangmuir-Blodgett films of the composite exhibit photoisomerization and high sensitivity for acid-base gas sensing.Chemical sensors acs.org

Interfacial Interactions in Hybrid Nanomaterials

The performance of hybrid materials containing this compound is critically dependent on the interactions at the interface between the azobenzene compound and the host matrix. The dual chemical nature of the molecule—a nonpolar, photochromic azobenzene core and a polar, ionic sulfonic acid group—allows for a range of interfacial interactions that can be tailored for specific applications.

In polymer composites, the sulfonic acid group can form strong ionic bonds with cationic polymers, as seen in complexes with quaternized poly(4-vinylpyridine). scholaris.ca This ionic interaction leads to well-defined, ordered liquid crystalline structures and is more effective at translating the molecular photo-switching into a macroscopic material response compared to weaker hydrogen bonds. scholaris.ca

In composites with inorganic nanomaterials, such as LDHs, the interaction is primarily a host-guest electrostatic attraction between the negative sulfonate anion and the positively charged LDH layers. nih.gov This confinement within the inorganic host directly influences the electronic structure and isomerization behavior of the azobenzene molecule. osti.govnih.gov When combined with carbon nanomaterials, non-covalent interactions like π-π stacking between the aromatic rings of azobenzene and the graphitic surface of carbon nanotubes can occur, alongside electrostatic interactions involving the sulfonate group. unimi.it These interactions can lead to the development of photoresponsive hybrid systems where light can modulate charge transfer between the molecule and the nanotube. unimi.it The sulfonic acid group can also be used as a chemical tag to immobilize molecules onto the surface of other nanoparticles, such as functionalized magnetic nanoparticles, creating multifunctional hybrid catalysts or sensors. orgchemres.org Understanding and controlling these interfacial interactions is therefore crucial for designing advanced hybrid materials with precisely tuned photoresponsive properties.

Stimuli Responsive Functional Performance of Azobenzene 4 Sulfonic Acid Materials

Photomechanical Effects and Actuation

The conversion of light energy directly into mechanical work is a key feature of materials containing azobenzene-4-sulfonic acid. This photomechanical effect stems from the geometric changes that occur during the trans-to-cis isomerization of the azobenzene (B91143) molecules within a polymer matrix. psu.edu This reversible change in molecular shape can be harnessed to create light-driven actuators and other smart devices. acs.org

Polymer films containing this compound can exhibit significant light-driven deformation. When exposed to UV light, the azobenzene groups isomerize from the linear trans state to the bent cis state. acs.org This molecular contraction, when occurring within a polymer film, can lead to macroscopic bending, folding, or rolling of the film. rsc.org

For instance, a supramolecular assembly of cross-linked azobenzene with disulfonic groups (AAZO) and a cationic polymer, poly(diallyldimethylammonium chloride) (PDAC), demonstrates this phenomenon. rsc.org Upon UV irradiation, a film made of this material rapidly bends and can even roll up into a tube. rsc.org This deformation is a result of the differential rates of trans-to-cis isomerization between the surface exposed to light and the back surface. rsc.org The subsequent relaxation back to the trans state, which can occur in the dark or be accelerated by visible light, allows the film to recover its original flat shape. acs.orgrsc.org This process has shown good cycling stability, with reversible deformation and recovery observed for multiple cycles. rsc.org

The extent and nature of the deformation can be influenced by several factors, including the concentration of the azobenzene chromophore, the properties of the polymer matrix, and the intensity and polarization of the incident light. rsc.orgmdpi.com Theoretical models suggest that the light-induced ordering and deformation are caused by the anisotropic nature of the photoisomerization processes with respect to the polarization vector of the light. mdpi.com

Table 1: Light-Driven Deformation in Azobenzene-Containing Polymer Films

Polymer SystemStimulusObserved DeformationRecoveryReference
Azobenzene with disulfonic groups (AAZO) / Poly(diallyldimethylammonium chloride) (PDAC)UV LightBending and rolling into a tubeSpontaneous recovery in the dark rsc.org
Azobenzene-modified Graphene Oxide / Poly(vinyl alcohol) (AZO-GO/PVA)UV Light (360 nm)Bending towards the light sourceRecovery with visible light (440 nm) acs.org
PDR1A coated on mica cantileverLight IrradiationCantilever bending of 50-313 µmReversible researchgate.net

The design of effective light-driven actuators based on this compound materials relies on maximizing the conversion of light energy into mechanical work. Key design principles involve optimizing the interaction between the azobenzene chromophore and the polymer matrix to ensure efficient transfer of molecular motion to the macroscopic scale. rsc.orgrsc.org

One approach is the creation of supramolecular assemblies through non-covalent interactions, such as electrostatic interactions between anionic azobenzene derivatives and cationic polymers. rsc.org This method offers a facile and cost-effective way to create cross-linked networks that can generate significant photomechanical force. rsc.org The performance of such actuators can be tuned by adjusting the weight ratio of the azobenzene cross-linker to the polymer. rsc.org

Performance metrics for these actuators include the magnitude of deformation (e.g., bending angle, curvature), the response time, the force generated, and the cycling stability. rsc.orgrsc.org For example, an actuator based on an AAZO/PDAC film can exhibit large-scale deformation, rolling up into a double-walled tube, and then spontaneously recovering its shape. rsc.org The response can be rapid, with bending initiated within seconds of light exposure. acs.org The ability to undergo numerous cycles of deformation and recovery without significant degradation is crucial for practical applications. rsc.org

Table 2: Performance Metrics of Azobenzene-Based Actuators

Actuator SystemDeformationResponse TimeCycling StabilityKey FeatureReference
AAZO/PDAC FilmRolling into a tubeBending in <6sGood stability for 10-50 cyclesLarge, spontaneous deformation and recovery rsc.org
AZO-GO/PVA FilmBending to a semicircleMaximum deformation in 4sReversible with visible lightMulti-photoresponsive (UV/Vis/NIR) acs.org
PDR1A on Mica CantileverBending of 50-313 µmFastRepeatableHigh surface stress generation (96-568 N/m) researchgate.net

Controlled Release Mechanisms in Responsive Polymer Systems

This compound can be integrated into polymer systems to create materials capable of controlled molecular release triggered by light. The photoisomerization of the azobenzene moiety induces changes in the polymer network's properties, which can be harnessed to release encapsulated molecules. nih.gov

The reversible trans-cis isomerization of azobenzene can alter the hydrophilicity and conformation of a polymer network, thereby modulating its permeability and effective pore size. rsc.orgnih.gov In its more polar cis form, the azobenzene unit can increase the hydrophilicity of the surrounding polymer, leading to swelling of the network and an increase in pore size. Conversely, the less polar trans form can cause the network to shrink, reducing permeability. nih.gov

This principle has been demonstrated in hydrogel systems where azobenzene moieties are incorporated. mdpi.com Light irradiation can trigger a change in the hydrogel's volume and swelling behavior, which in turn controls the diffusion of molecules through the network. mdpi.commdpi.com For example, in systems containing pH-responsive polymers, the light-induced isomerization of a photoacid can cause a significant local pH change, triggering a permeability switch in the nanoreactor. rsc.org

The light-induced changes in polymer network permeability provide a direct mechanism for the controlled release of entrapped molecules. nih.govnih.gov By encapsulating a substance within an azobenzene-containing polymer matrix, its release can be triggered on demand by applying light of a specific wavelength.

For instance, vesicles formed from a cationic azobenzene-based surfactant and a hydrophilic block copolymer have been shown to release an encapsulated dye upon UV irradiation. nih.gov The trans-to-cis photoisomerization of the azobenzene led to the release of the dye, and subsequent irradiation with visible light, which promotes the cis-to-trans back-isomerization, resulted in partial re-encapsulation. nih.gov Another approach involves using azobenzene-functionalized mesoporous silica (B1680970) nanoparticles as "gatekeepers." Continuous photoisomerization reactions cause a "wagging" motion of the polymer strands, effectively opening and closing the pores to release the encapsulated cargo. nih.gov

Table 3: Light-Controlled Release from Azobenzene Polymer Systems

SystemEncapsulated MoleculeTriggerRelease MechanismReference
Azobenzene/PEG-b-PAA VesiclesPyrene sulfonic acid (dye)UV Light (360 nm)Photoisomerization leading to vesicle disruption nih.gov
Azobenzene-modified Mesoporous SilicaDrug moleculesVisible Light (457 nm)Continuous isomerization causing "wagging" of polymer gates nih.gov
Azobenzene-containing HydrogelDrugUV LightIsomerization-induced change in gel swelling and pore size nih.govmdpi.com
NIR-light-responsive Surface Molecularly Imprinted PolymerParacetamolNIR Light (980 nm)trans→cis isomerization of azobenzene chromophores nih.gov

Optical and Electronic Switching Applications

The distinct properties of the trans and cis isomers of this compound make it a candidate for optical and electronic switching applications. The reversible photoisomerization allows for the modulation of a material's optical and electronic characteristics, forming the basis for molecular switches. mcgill.carsc.org

The two isomers possess different absorption spectra, dipole moments, and molecular shapes. acs.org The trans isomer is typically more thermodynamically stable, while the cis isomer is metastable. nih.gov Irradiation with UV light converts the molecule to the cis state, and this process can be reversed by visible light or heat. rsc.org This reversible switching can be observed through changes in the material's UV-Vis absorption spectrum. rsc.org

In the context of electronic applications, the isomerization of azobenzene derivatives on surfaces has been studied using scanning tunneling microscopy. It has been shown that the configuration of individual molecules can be switched from trans to cis by inelastic electron tunneling. bohrium.com This demonstrates the potential for using these molecules in single-molecule electronic devices. The ability to reversibly alter the conformation and electronic properties of these molecules on a surface opens up possibilities for their use in data storage and molecular-level machines. rsc.orgbohrium.com

Table 4: Properties and Switching of Azobenzene for Optical and Electronic Applications

Propertytrans-Isomercis-IsomerSwitching MechanismPotential ApplicationReference
Absorption Spectrum Strong π–π* transition in UV regionWeaker n–π* transition in visible regionPhotoisomerization with UV/Visible lightOptical data storage, Photoswitching nih.govrsc.org
Molecular Shape Rod-like, ~0.90 nmBent, ~0.55 nmPhotoisomerizationMolecular machines, Smart materials acs.org
Dipole Moment ~0 D~3.0 DPhotoisomerizationMolecular switches, Sensors acs.org
Surface Configuration Can be switched to cisCan be switched to trans (in some cases)Inelastic Electron Tunneling (STM)Single-molecule electronics bohrium.com

Photochromism and Reversible Color Changes

The hallmark of azobenzene-containing molecules is their photochromism, the ability to undergo a reversible transformation between two isomers with distinct absorption spectra upon light irradiation. rsc.org The thermodynamically stable trans isomer can be converted to the metastable cis isomer upon exposure to ultraviolet (UV) light. royalsocietypublishing.org This process can be reversed either by irradiation with visible light or through thermal relaxation. royalsocietypublishing.org

The electronic spectrum of azobenzene compounds typically features two characteristic absorption bands: a strong π–π* transition in the UV region and a weaker, symmetry-forbidden n–π* transition in the visible region. publish.csiro.au The trans-to-cis isomerization induced by UV light leads to a decrease in the intensity of the π–π* band and often a slight increase in the n–π* band. mdpi.com This change in the absorption spectrum manifests as a visible color change. For instance, binary films composed of azobenzene-based materials and p-toluenesulfonic acid exhibit a drastic and reversible color change in response to the moisture in exhaled breath. rsc.org

The specific substituents on the azobenzene rings can significantly influence the photochromic performance. royalsocietypublishing.org For example, the introduction of a sulfonic acid group, as in this compound, enhances water solubility. rsc.org Studies on 2-amino-5-([4-sulfophenyl]azo)benzenesulfonic acid have detailed its switching behavior in various polar solvents. rsc.org The reversibility and stability of this photochromic behavior are critical for practical applications. nih.gov The isomerization process can be monitored using techniques like UV-vis spectroscopy and 1H NMR spectroscopy, which confirm the structural transformation between the trans and cis forms. nih.govacs.org

Isomer Inducing Stimulus Resulting State Key Spectral Change
transUV Light (~365 nm)cis (Metastable)Decrease in π–π* absorption band mdpi.com
cisVisible Light / Heattrans (Stable)Recovery of π–π* absorption band royalsocietypublishing.org

Photo-Modulation of Electrical Conductivity

The reversible isomerization of azobenzene derivatives can be exploited to modulate the electrical conductivity of materials. rsc.org This phenomenon is particularly significant in the context of ionic liquids and liquid crystals. researchgate.net The structural change from the linear trans isomer to the bent cis isomer upon UV irradiation disrupts the molecular packing and order within the material. mdpi.comresearchgate.net

This disruption can lead to a significant change in ion mobility. For instance, in azobenzene-based ionic liquids, UV irradiation can weaken or break the aggregated structures of the cis-isomers, leading to a notable increase in the solution's conductivity. rsc.org In some cases, the conductivity enhancement can be as high as 150%. rsc.org The process is reversible; subsequent irradiation with visible light restores the trans isomer and the initial conductivity state. rsc.org

The magnitude of the conductivity modulation is influenced by several factors, including the chemical structure of the azobenzene compound, its concentration, and the efficiency of the photoisomerization. rsc.org Research on light-responsive ionic liquid crystals has shown that the E-to-Z (trans-to-cis) photoisomerization of azobenzene groups can induce a two-fold increase in direct current conductivity upon UV light irradiation at 365 nm. researchgate.net In contrast, studies on spiropyran-functionalized metal-organic frameworks (MOFs) have demonstrated an even larger photomodulation of proton conduction, highlighting the potential of different photochromic systems. rsc.org The change in the dipole moment between the two isomeric states is a key factor; the dipole moment of azobenzene changes from 0 D (trans) to 3 D (cis), which is less dramatic than the change observed in spiropyrans. rsc.org

Holographic Grating Formation and Optical Memory

The photo-responsive nature of azobenzene-containing polymers makes them excellent candidates for applications in holographic data storage and optical memory. rsc.orgacs.org Holographic gratings, which are the fundamental components of holographic storage, can be recorded in these materials through the interference of two coherent laser beams. conicet.gov.ar

The formation of these gratings relies on the photo-induced changes in the material's properties, such as its refractive index or surface topography. When a polymer film containing azobenzene is exposed to an interference pattern of light, the azobenzene molecules in the bright fringes undergo trans-cis isomerization. rsc.org This isomerization and the subsequent reorientation of the molecules perpendicular to the light's polarization axis lead to a periodic modulation of the refractive index, forming a phase-type grating. conicet.gov.arresearchgate.net In some cases, this process also induces a surface relief grating, where the material surface is physically altered. researchgate.net

The efficiency and stability of the recorded gratings are crucial for optical memory applications. researchgate.net Azobenzene polymer liquid crystals have demonstrated a high storage capability, with resolutions that allow for spatial frequencies greater than 1000 lines/mm. rsc.org The gratings are typically stable but can be erased by heating the polymer above its glass transition temperature or by uniform illumination with circularly polarized light, allowing for rewritable data storage. researchgate.netumb.edu Research has explored various azobenzene polymers, including polymethacrylates, to optimize the recording process, achieving stable diffraction efficiencies with single, short light pulses. researchgate.net

Host-Guest Complexation and Molecular Recognition Systems

The ability of this compound and its derivatives to participate in host-guest chemistry opens up possibilities for creating sophisticated molecular recognition systems and functional supramolecular assemblies.

Supramolecular Interactions with Macrocyclic Host Molecules (e.g., Cyclodextrins, Cucurbiturils)

Azobenzene derivatives are excellent guest molecules for various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CBs). nih.gov These interactions are driven by factors such as hydrophobicity, van der Waals forces, and charge-transfer interactions. nih.govcityu.edu.hk

Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the azobenzene unit. cityu.edu.hk The size of the CD cavity is crucial; α-cyclodextrin (α-CD) preferentially binds the linear trans-azobenzene, while the bulkier cis-azobenzene does not fit well within its cavity. cityu.edu.hknankai.edu.cn This selective binding is the basis for many photo-responsive systems.

Cucurbit[n]urils are another class of macrocyclic hosts that form stable complexes with azobenzene derivatives. nih.gov Cucurbit rsc.orguril (CB7), for example, has been shown to encapsulate protonated azobenzene dyes, stabilizing the azonium tautomer. nih.gov This complexation can lead to significant shifts in the pKa of the guest molecule. nih.gov Cucurbit researchgate.neturil (CB8), with its larger cavity, can form 2:1 guest:host complexes or ternary complexes involving an additional guest molecule. nih.govnih.gov These interactions have been used to construct linear supramolecular polymers. nih.govnankai.edu.cn

Host Molecule Guest Isomer Preference Key Interaction Feature Reference
α-Cyclodextrintrans-azobenzeneSize-selective inclusion cityu.edu.hknankai.edu.cn
β-Cyclodextrintrans-azobenzeneForms stable inclusion complexes nih.gov
Cucurbit rsc.orgurilProtonated azobenzene (trans)Stabilizes azonium tautomer, ion-dipole interactions nih.gov
Cucurbit researchgate.neturilTwo azobenzene units or ternary complexForms 2:1 or 1:1:1 complexes nih.govnih.gov

Light-Controlled Association and Dissociation

The photoisomerization of azobenzene can be used to control the association and dissociation of host-guest complexes, forming the basis of molecular switches and machines. acs.org The selective binding of α-cyclodextrin to trans-azobenzene is a prime example. cityu.edu.hk In a system containing azobenzene derivatives and α-CD, the components will form a stable inclusion complex. nankai.edu.cn Upon irradiation with UV light, the azobenzene isomerizes to the cis form, which is too bulky to remain in the α-CD cavity, leading to the dissociation of the complex. cityu.edu.hknankai.edu.cn This process is reversible; visible light or heat will convert the azobenzene back to the trans isomer, allowing the complex to reform. acs.org

This light-controlled binding and release mechanism has been used to create photoresponsive supramolecular assemblies, including nanostructures that can be assembled and disassembled on demand. nih.gov For example, a linear supramolecular architecture constructed from α-CD, an azobenzene-containing guest, and CB researchgate.net can be modulated by UV and visible light irradiation. nih.govnankai.edu.cn Similarly, the dimerization of azobenzene-functionalized β-cyclodextrin derivatives can be disrupted by photoswitching from the E- to the Z-isomer, demonstrating light-sensitive control over self-assembly. acs.org

Spectroscopic Probes for Environmental Sensing

Azobenzene derivatives can act as spectroscopic probes for sensing various environmental changes. The color change associated with their isomerization or with host-guest complexation can serve as a visual indicator. nih.gov

The complexation of 4-aminoazobenzene (B166484) derivatives with cucurbit rsc.orguril (CB7) provides a clear example. nih.gov This interaction, which is highly favorable for the protonated form of the dye in acidic conditions, results in a striking yellow-to-pink color change. nih.govacs.org This color change can be exploited to develop dye displacement assays with naked-eye detection. nih.gov The high affinity of CB7 for the protonated guest means that the presence of other competing guests can be detected by a reversal of the color change. nih.gov

Furthermore, the sulfonic acid groups present in molecules like this compound can impart pH sensitivity. rsc.org The protonation state of these groups, as well as that of other substituents like amino groups, can influence the electronic properties and, therefore, the absorption spectrum of the molecule. acs.org This makes them useful as pH indicators. For instance, the complexation of 4-aminoazobenzene with CB7 is highly dependent on pH, with strong binding observed in acidic solutions where the amino group is protonated. acs.org This property allows for the spectroscopic probing of pH in the local environment.

Emerging Research Directions and Future Outlook

Development of Visible and Near-Infrared Light-Responsive Azobenzene-Sulfonic Acid Derivatives

A significant limitation for many azobenzene-based materials is their reliance on UV light for photoisomerization, which can be damaging to biological systems and has limited penetration depth. nih.gov Consequently, a major research thrust is the development of azobenzene-sulfonic acid derivatives that can be switched using lower-energy visible and near-infrared (NIR) light.

Several strategies are being employed to achieve this red-shift in absorption:

Molecular Design and Substitution: Modifying the electronic structure of the azobenzene (B91143) core is a primary strategy. This includes the introduction of specific substituent groups. For instance, strategic placement of ortho-oxygen atoms (e.g., through a fused dioxane ring and methoxy (B1213986) groups) combined with a para-pyrrolidine group can raise the pKa of the molecule, making it protonated at physiological pH and shifting its absorption to over 700 nm. nih.gov Tetra-ortho-fluoro-azobenzenes are another class of photoswitches being explored for their favorable photochemical properties in aqueous environments. nih.gov

Upconversion Nanoparticles (UCNPs): This innovative approach involves coupling the azobenzene derivative with UCNPs. nih.govrsc.org These nanoparticles can absorb low-energy NIR light and convert it into higher-energy UV or visible light, which then triggers the isomerization of the nearby azobenzene molecules. nih.gov This method effectively extends the operational wavelength into the biologically transparent NIR window, opening doors for in-vivo applications. nih.govnih.gov A NIR-responsive supramolecular hydrogel has been demonstrated using this principle, where UCNPs emit UV light upon 980 nm excitation to induce a gel-sol transition. rsc.org

These advancements are critical for expanding the utility of azobenzene-4-sulfonic acid in fields like photopharmacology and deep-tissue photomedicine. nih.govresearchgate.net

Multi-Stimuli Responsive Systems Integrating this compound

The integration of this compound into materials that respond to multiple external signals is a rapidly growing area of research. These "intelligent" materials can perform complex functions by reacting to a combination of stimuli such as light, temperature, pH, and mechanical force. rsc.orgnih.govnih.gov

Researchers have successfully created supramolecular hydrogels and organogels incorporating azobenzene units. rsc.orgnih.govnih.gov In these systems, the light-induced trans-cis isomerization of the azobenzene moiety disrupts non-covalent interactions (like π-π stacking and hydrogen bonding), leading to macroscopic changes such as a gel-to-solution transition. rsc.orgnih.govnih.gov This photo-response can be combined with:

Thermo-responsivity: Heating the gel can also disrupt the molecular self-assembly, causing a reversible breakdown of the gel structure. rsc.org

pH-responsivity: Changes in pH can alter the protonation state of the molecules, leading to aggregation and precipitation under acidic conditions for certain systems. rsc.org

Chemo-responsivity: The azo linkage itself is sensitive to chemical stimuli, particularly reductive cleavage in biological environments like tumors, which can be used as another trigger. rsc.org

Mechano-responsivity: The application of shear force can physically disrupt the entangled gel network, causing a drop in viscosity. rsc.orgnih.gov

This multi-responsive behavior is being harnessed to design sophisticated systems for applications ranging from controlled drug release to smart coatings and sensors. rsc.org

Rational Design of this compound Materials for Enhanced Cycling Stability and Fatigue Resistance

For practical applications, photoswitchable materials must be able to withstand numerous switching cycles without degradation. The rational design of this compound-based materials to improve their cycling stability and fatigue resistance is a key research focus.

One promising strategy is the incorporation of azobenzene sulfonate anions into inorganic host materials. acs.org For example, intercalating these molecules into the layers of layered double hydroxides (LDHs) can enhance their thermal and optical stability. acs.org The confinement within the LDH layers provides a protective microenvironment that can modulate the isomerization process and potentially prevent degradation pathways. acs.orgnih.gov

The nature of substituents on the azobenzene core also plays a crucial role. Electron-withdrawing groups, such as the sulfonic acid group itself, can have a retarding effect on the rate of thermal isomerization from the cis to the trans form. mdpi.com While this slows down the switching speed, it can also extend the half-life of the metastable cis isomer, which can be advantageous for applications requiring stable information storage. mdpi.com Further research into structure-property relationships will enable the design of this compound derivatives with tailored stability and switching kinetics for specific applications. beilstein-journals.org

Theoretical Advances in Understanding Complex Isomerization Pathways and Material Response

Parallel to experimental work, theoretical and computational studies are providing deep insights into the fundamental mechanisms of azobenzene isomerization. These studies are crucial for a rational, bottom-up design of new materials.

Using methods like density functional theory (DFT), researchers can model the photoisomerization pathways of azobenzene sulfonate derivatives. nih.govpku.edu.cn It is known that isomerization can occur via two main pathways: an out-of-plane rotation around the N=N double bond or an in-plane inversion by increasing the N-N-C angle. acs.orgnih.gov Theoretical calculations help determine the energy barriers for these pathways in both the ground and excited states. pku.edu.cnnih.gov

Key findings from theoretical studies on azobenzene sulfonates include:

Substituent Effects: Electron-withdrawing substituents, like the sulfonic acid group, have been shown to decrease the isomerization barrier in the ground state along the inversion pathway. nih.gov

Environmental Influence: The surrounding environment significantly impacts isomerization. For instance, theoretical studies of an azobenzene sulfonate-LDH composite showed that the LDH lamella could lower the isomerization energy barrier of the cis-azobenzene sulfonate anion. acs.orgnih.gov Conversely, confinement in other structures like cyclodextrins can hinder isomerization due to strong intermolecular interactions. acs.orgnih.gov

Excited State Dynamics: Calculations of potential energy profiles for excited states help elucidate the most likely photoisomerization pathway upon light absorption. pku.edu.cn For 3,3'-azobenzene sulfonate, studies suggest that upon photoexcitation, the molecule relaxes to the S1 state, from which isomerization can proceed, likely via a rotation pathway. pku.edu.cn

These theoretical advances provide a predictive framework that can guide synthetic chemists in creating new this compound derivatives with optimized photoswitching properties.

Integration of this compound into Novel Architectures for Advanced Functional Materials

The versatility of this compound allows for its integration into a wide array of material architectures, leading to novel functionalities. Its ability to act as a photoswitchable building block is being exploited in several classes of advanced materials.

Layered Double Hydroxides (LDHs): As mentioned, azobenzene sulfonate can be intercalated as a guest anion into the interlayer space of LDHs. This creates a host-guest composite material where the inorganic LDH layers provide thermal stability and a structured microenvironment for the photoswitchable organic dye. acs.orgnih.gov

Metal-Organic Frameworks (MOFs): Azobenzene dicarboxylate, a related derivative, has been used as an organic linker to construct photoresponsive MOFs. mdpi.com In these crystalline, porous materials, the isomerization of the azobenzene units on the MOF's surface can modulate properties like gas adsorption or dye uptake. mdpi.com This demonstrates the potential for using this compound derivatives in similar porous architectures for applications in sensing, separations, and catalysis.

Polymers and Macromolecules: Azobenzene moieties are widely incorporated into polymers, either in the main chain or as side chains, to create photoresponsive materials. researchgate.net The sulfonic acid group can enhance water solubility and provides a handle for further functionalization, making these azopolymers suitable for creating light-responsive hydrogels, films, and coatings.

By integrating this compound into these diverse architectures, scientists are creating a new generation of smart materials capable of converting light energy into mechanical, chemical, or optical signals.

Q & A

Q. What are the established methods for synthesizing and characterizing azobenzene-4-sulfonic acid?

this compound is typically synthesized via diazo coupling reactions. For example, azo groups can be introduced by coupling sulfonated aromatic amines with phenolic derivatives under controlled pH conditions . Characterization involves:

  • UV-Vis spectroscopy to confirm π→π* transitions of the azo group (absorption ~350 nm) .
  • NMR spectroscopy (¹H and ¹³C) to verify sulfonic acid substitution and E/Z isomer ratios .
  • X-ray crystallography to resolve structural details, such as bond lengths and planarity of the azo-sulfonic acid system .

Q. What are the key physicochemical properties critical for experimental design?

  • Solubility : Highly soluble in polar solvents (e.g., water, DMSO) due to the sulfonic acid group, but pH-dependent aggregation may occur in acidic conditions .
  • Acidity : The sulfonic acid group has a pKa ~1.5, making it strongly acidic; protonation states must be controlled in aqueous studies .
  • Thermal stability : Decomposes above 250°C; differential scanning calorimetry (DSC) is recommended to assess phase transitions .

Advanced Research Questions

Q. How does the azo group’s photoisomerization behavior influence material science applications?

The E/Z photoisomerization of the azo group enables light-responsive behavior. For advanced applications:

  • Photo-switching : Irradiation at 365 nm induces E→Z isomerization, altering molecular polarity. This property is exploited in smart membranes or liquid crystals .
  • Stabilization : Chemical stabilization of photoisomerized states (e.g., via copolymerization with hydrophobic matrices) can enhance material durability .

Q. How does this compound’s stability vary under electrochemical or oxidative conditions?

  • Electrochemical degradation : Cyclic voltammetry reveals irreversible oxidation peaks at ~1.2 V (vs. Ag/AgCl), suggesting susceptibility to oxidative cleavage of the azo bond .
  • Thermal-oxidative stability : Thermogravimetric analysis (TGA) under oxygen shows mass loss at 200–300°C, correlating with sulfonic acid decomposition .
  • Mitigation strategies : Encapsulation in inert polymers (e.g., Nafion) reduces degradation in fuel cell environments .

Q. What advanced analytical methods are recommended for studying degradation byproducts?

  • HPLC-MS : Identifies sulfonated aromatic amines and phenolic fragments from azo bond cleavage .
  • In situ FTIR : Monitors real-time sulfonic acid group stability under thermal stress .
  • Electron paramagnetic resonance (EPR) : Detects free radicals generated during photodegradation .

Methodological Guidance

Q. How can researchers resolve contradictions in reported proton conductivity data for this compound-based ionomers?

Discrepancies often arise from hydration levels and measurement techniques:

  • Hydration control : Use dynamic vapor sorption (DVS) to standardize water content before impedance spectroscopy .
  • Morphology analysis : Small-angle X-ray scattering (SAXS) correlates conductivity with nanostructure (e.g., hydrophilic/hydrophobic domain spacing) .

Q. What safety protocols are essential for handling this compound in synthetic workflows?

  • PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing .
  • Waste disposal : Neutralize acidic waste with bicarbonate before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.